molecular formula C18H17N5OS2 B15103653 N-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B15103653
M. Wt: 383.5 g/mol
InChI Key: CPUKABYSQCLIEZ-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-methyl-1,3-thiazole, isopropylamine, thiophene, and pyrazolopyridine derivatives. Common synthetic routes may involve:

    Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization of the core: Introduction of the thiazole, isopropyl, and thiophene groups through substitution reactions.

    Coupling reactions: Formation of the carboxamide linkage through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include:

    Enzyme inhibition: Binding to the active site of an enzyme, preventing its normal function.

    Receptor modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

    Protein-protein interactions: Disrupting or stabilizing interactions between proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridine derivatives: Compounds with similar core structures but different substituents.

    Thiazole-containing compounds: Molecules that include the thiazole ring, which may have similar biological activities.

    Carboxamide derivatives: Compounds with the carboxamide functional group, which can influence their pharmacokinetic properties.

Uniqueness

N-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H17N5OS2

Molecular Weight

383.5 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H17N5OS2/c1-10(2)23-16-13(8-19-23)12(7-14(21-16)15-5-4-6-25-15)17(24)22-18-20-11(3)9-26-18/h4-10H,1-3H3,(H,20,22,24)

InChI Key

CPUKABYSQCLIEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4=CC=CS4

Origin of Product

United States

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